N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H21N3O5S2 and its molecular weight is 423.5. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Supramolecular Assembly
Research on nimesulidetriazole derivatives, closely related to the specified compound, highlights the significance of sulfonamides in structural chemistry. These studies reveal how substitution affects supramolecular assembly, providing insights into drug design and materials science. The detailed crystallographic analysis of such compounds helps understand intermolecular interactions crucial for developing advanced materials and pharmaceuticals (Dey et al., 2015).
Catalytic Applications
Sulfonamide derivatives have been employed as catalysts in organic synthesis. For example, the synthesis of pyrazoles using disulfonic acid imidazolium chloroaluminate showcases the role of sulfonamides in facilitating green and efficient chemical reactions. Such catalytic activities are essential for developing novel synthetic routes in pharmaceuticals and fine chemicals manufacturing (Moosavi-Zare et al., 2013).
Biological Activity and Drug Design
The pharmacological evaluation of sulfonamide derivatives in the context of antiplatelet and analgesic agents exemplifies their potential in medicinal chemistry. These studies provide a foundation for designing novel therapeutics targeting specific biological pathways, emphasizing the importance of structural modifications to enhance biological activity (Bruno et al., 2004).
Molecular Docking and Enzyme Inhibition
Further research into tetrazole derivatives, similar in structural complexity to the specified compound, includes molecular docking studies to understand their interaction with biological targets, such as the cyclooxygenase-2 enzyme. Such studies are pivotal in drug discovery, providing insights into the molecular basis of enzyme inhibition and facilitating the development of targeted therapies (Al-Hourani et al., 2015).
Interaction Studies in Solution
Investigations into the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including compounds with structural features akin to the requested sulfonamide, shed light on the solvent-solute interactions. Such studies are crucial in understanding the physicochemical properties of chemical compounds, impacting fields ranging from pharmaceutical formulations to chemical engineering (Raphael et al., 2015).
Properties
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-16-10-6-14(7-11-16)18-12-17(19-21(18)28(3,24)25)13-4-8-15(9-5-13)20-27(2,22)23/h4-11,18,20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYADBDUMKFDCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.